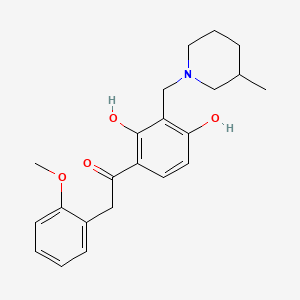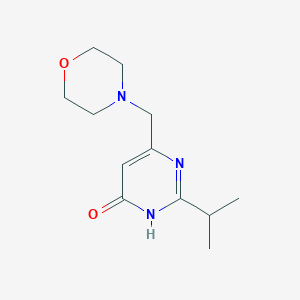
Fmoc-D-Dap(Palm)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Dap(Palm)-OH: is a derivative of the amino acid 2,3-diaminopropanoic acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl (Palm) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, which can be removed under mild basic conditions, allowing for the stepwise assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Palm)-OH typically involves the following steps:
Protection of the Amino Groups: The amino groups of 2,3-diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The protected amino acid is then reacted with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated peptide synthesizers for efficient production.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine in dimethylformamide. This deprotection step is crucial for the stepwise assembly of peptides.
Coupling Reactions: The free amino group of Fmoc-D-Dap(Palm)-OH can participate in coupling reactions with other amino acids or peptide fragments to form peptide bonds. Common reagents for these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Palmitoylation: The palmitoyl group can undergo further modifications, such as esterification or amidation, to introduce additional functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).
Palmitoylation: Palmitoyl chloride, triethylamine.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Fragments: Coupling reactions result in the formation of peptide bonds, leading to the assembly of larger peptide chains.
科学的研究の応用
Chemistry: Fmoc-D-Dap(Palm)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to synthesize peptides that can interact with cell membranes. The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, making them useful for studying membrane-associated processes.
Medicine: this compound is employed in the development of peptide-based therapeutics. The palmitoyl group can improve the pharmacokinetic properties of peptides, such as their half-life and bioavailability, making them more effective as drugs.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its ability to form stable peptide bonds and interact with lipid membranes makes it valuable for creating functional materials with specific properties.
作用機序
The mechanism of action of Fmoc-D-Dap(Palm)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the stepwise assembly of peptides, preventing unwanted side reactions. The palmitoyl group enhances the hydrophobicity of the peptide, facilitating its interaction with lipid membranes and improving its stability and bioavailability.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target of this compound is the growing peptide chain during solid-phase synthesis.
Membrane Interaction: The palmitoyl group targets lipid membranes, promoting the incorporation of peptides into lipid bilayers.
類似化合物との比較
Fmoc-D-Dap(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of the palmitoyl group. It is used in peptide synthesis but lacks the hydrophobic properties of Fmoc-D-Dap(Palm)-OH.
Fmoc-D-Dap(Ac)-OH: This variant has an acetyl group instead of the palmitoyl group. It is less hydrophobic and may have different applications in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the palmitoyl group, which imparts hydrophobicity and enhances membrane interaction. This makes it particularly valuable for applications requiring peptide-lipid interactions, such as in the development of membrane-active peptides and peptide-based therapeutics.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQVCOHKYKWAW-WJOKGBTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2833746.png)
![N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2833747.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)




![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)
![3-methoxy-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]benzenecarboxamide](/img/structure/B2833766.png)

![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

